molecular formula C18H19F2N3O B10916272 4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10916272
M. Wt: 331.4 g/mol
InChI Key: XRLCTBXMJMNJPO-UHFFFAOYSA-N
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Description

4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is performed under mild conditions and is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized under specific conditions.

    Reduction: The pyrazolo[3,4-b]pyridine core can be reduced to form different derivatives.

    Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazolo[3,4-b]pyridine core is known to interact with various biological pathways, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C18H19F2N3O

Molecular Weight

331.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H19F2N3O/c1-10(2)23-18-16(11(3)22-23)14(17(19)20)9-15(21-18)12-5-7-13(24-4)8-6-12/h5-10,17H,1-4H3

InChI Key

XRLCTBXMJMNJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F)C(C)C

Origin of Product

United States

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